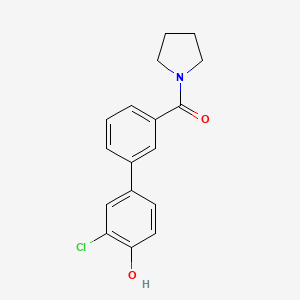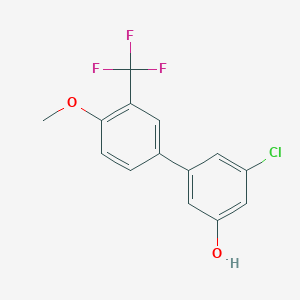
2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% (2-C4-2M5-TFP) is a phenolic compound that has been used in a variety of applications in scientific research. It is a colorless solid with a melting point of approximately 100°C and a boiling point of approximately 300°C. It is soluble in polar organic solvents and has a high solubility in water. 2-C4-2M5-TFP is an important reagent in organic synthesis and is a novel building block for the preparation of a wide range of compounds.
Wirkmechanismus
2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% has been found to be an effective catalyst in organic reactions. In particular, it has been used in the synthesis of heterocyclic compounds, where it acts as a Lewis acid. It has also been found to be effective in the synthesis of enantiomerically pure compounds, where it acts as a chiral ligand. In addition, it has been used in transition metal-catalyzed reactions, where it acts as a ligand to promote the formation of a transition metal complex.
Biochemical and Physiological Effects
2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% has not been found to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a high solubility in water and a low toxicity. It is also an effective catalyst in organic reactions, and can be used to synthesize enantiomerically pure compounds and heterocyclic compounds. However, it is not suitable for use in the synthesis of compounds with a low melting point, as it has a melting point of approximately 100°C.
Zukünftige Richtungen
In the future, 2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% could be used in the synthesis of novel compounds, such as polymers and nanomaterials. It could also be used in the synthesis of compounds with a low melting point, such as low-melting point polymers. In addition, it could be used in the synthesis of compounds with a wide range of functional groups, such as amines, alcohols, and carboxylic acids. Finally, it could be used in the synthesis of compounds with a wide range of biological activities, such as antibiotics and anti-cancer agents.
Synthesemethoden
2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% can be synthesized from the reaction of 4-chlorophenol and 2-methoxy-5-trifluoromethylphenyl bromide. The reaction is carried out in a solvent such as dichloromethane at room temperature. The reaction is catalyzed by a base such as potassium carbonate and the product is isolated using a suitable technique such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% has been used in a variety of applications in scientific research. It has been used as a building block in the synthesis of novel compounds, such as aryl sulfonamides and aryl amides. It has also been used as a ligand in transition metal-catalyzed reactions, and as a catalyst in organic reactions. In addition, it has been used in the synthesis of enantiomerically pure compounds, as well as in the synthesis of heterocyclic compounds.
Eigenschaften
IUPAC Name |
2-chloro-4-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-13-5-3-9(14(16,17)18)7-10(13)8-2-4-12(19)11(15)6-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSQRSJPIQUBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686185 |
Source


|
| Record name | 3-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-00-3 |
Source


|
| Record name | 3-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



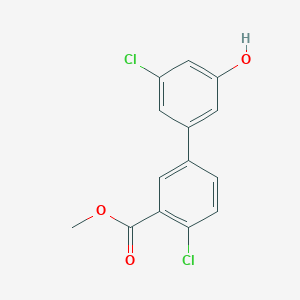
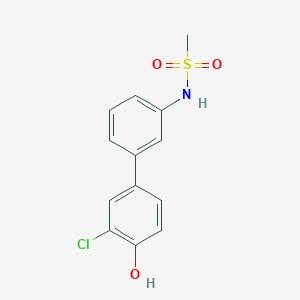
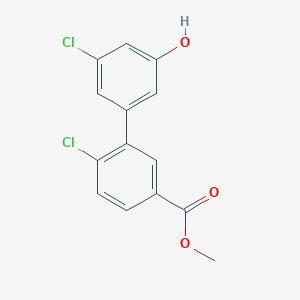
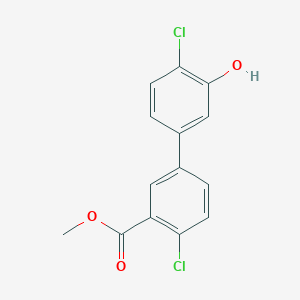

![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382167.png)


